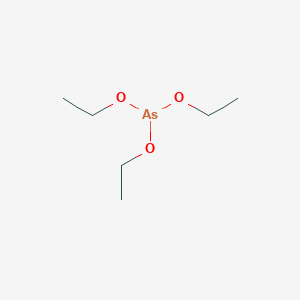

Triethyl arsenite

Description

Properties

IUPAC Name |

triethyl arsorite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15AsO3/c1-4-8-7(9-5-2)10-6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZKVHDUZDJKHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[As](OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15AsO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074882 | |

| Record name | Arsenous acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3141-12-6 | |

| Record name | Triethoxyarsine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethyl arsenite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arsenous acid, triethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethyl arsenite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.585 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Esterification of Arsenious Acid with Ethanol

One of the fundamental methods to prepare this compound is the esterification of arsenious acid (As(OH)₃) with ethanol. This reaction proceeds under controlled acidic or neutral conditions to avoid oxidation of arsenic(III) to arsenic(V):

$$

\text{As(OH)}3 + 3 \text{C}2\text{H}5\text{OH} \rightarrow \text{As(OCH}2\text{CH}3)3 + 3 \text{H}_2\text{O}

$$

- Reaction Conditions: Typically performed under reflux with removal of water to drive the equilibrium toward ester formation.

- Catalysts: Acid catalysts such as sulfuric acid can be used, but care must be taken to prevent oxidation.

- Purification: The product is purified by distillation under reduced pressure to avoid decomposition.

This method is analogous to esterification routes used for triethyl phosphate and triethyl arsenate but requires stricter oxygen-free conditions to maintain arsenic in the +3 state.

Grignard Reaction Using Arsenic Trihalides

A widely reported and versatile method involves the reaction of arsenic trihalides, particularly arsenic triiodide (AsI₃), with ethylmagnesium bromide (a Grignard reagent):

$$

\text{AsI}3 + 3 \text{C}2\text{H}5\text{MgBr} \rightarrow \text{As(C}2\text{H}5)3 + 3 \text{MgBrI}

$$

- Preparation of Arsenic Triiodide: Synthesized by direct combination of elemental arsenic with iodine or by halide exchange methods. Purification involves recrystallization from chloroform and drying by azeotropic distillation.

- Reaction Setup: Conducted under an inert atmosphere (argon) in dry tetrahydrofuran (THF) solvent to prevent moisture and oxygen interference.

- Reaction Time: Typically stirred for 12 hours at ambient temperature.

- Work-up: Quenched with ammonium chloride solution, followed by extraction and drying of organic fractions.

This method yields trialkyl arsines, including this compound derivatives, and is favored for its high selectivity and control over product formation. The use of arsenic triiodide as a precursor offers advantages such as low toxicity and air stability compared to arsenic trichloride.

Comparative Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification of Arsenious Acid | Arsenious acid + Ethanol | Reflux, acid catalyst, water removal | Simple, direct route | Requires oxygen-free environment |

| Grignard Reaction with AsI₃ | Arsenic triiodide + Ethylmagnesium bromide | Inert atmosphere, dry THF, ambient temperature, 12 h | High selectivity, stable precursors | Requires handling of Grignard reagents and moisture control |

Detailed Research Findings and Notes

Arsenic Triiodide as a Precursor: Research highlights arsenic triiodide's utility in synthesizing various arsenic(III) derivatives, including trialkyl arsines and arsenites. Its preparation and purification are critical for successful downstream reactions. The drying process via azeotropic distillation and recrystallization ensures high purity and stability over extended storage periods without decomposition.

Grignard Reaction Specifics: The Grignard reagent is prepared by reacting magnesium metal with ethyl bromide in dry THF under argon. The addition of arsenic triiodide to the Grignard solution results in the formation of this compound after work-up with ammonium chloride. The reaction progress is monitored by color change from orange to pale yellow precipitate, indicating consumption of arsenic triiodide.

Avoidance of Oxidation: Maintaining arsenic in the +3 oxidation state during synthesis is crucial. Exposure to oxygen or oxidizing agents can convert this compound to triethyl arsenate, altering product properties and applications.

Purification Techniques: Post-reaction purification involves extraction with organic solvents and drying over magnesium sulfate. Distillation under reduced pressure is commonly employed to isolate pure this compound.

Chemical Reactions Analysis

Triethyl arsenite undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:

Oxidation: this compound can be oxidized to form arsenic acid derivatives. For example, oxidation with hydrogen peroxide yields arsenic acid triethyl ester.

Reduction: Reduction of triethoxyarsine can produce arsine gas (AsH3) under specific conditions.

Substitution: this compound can undergo nucleophilic substitution reactions where the ethoxy groups are replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Scientific Research Applications

Chemistry and Organic Synthesis:

Triethyl arsenite serves as a reagent in organic synthesis, facilitating the production of other arsenic-containing compounds. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it can be oxidized to arsenic pentoxide or reduced to arsenic trioxide, making it a versatile tool in chemical laboratories.

Biological Studies:

TEA is extensively studied for its biological activity, particularly its toxicity and potential therapeutic applications. Research indicates that TEA can inhibit enzyme activity by binding to thiol groups, disrupting normal cellular functions. This interaction can lead to oxidative stress and apoptosis in cells, suggesting its potential use in cancer therapy.

Environmental Studies:

TEA's environmental impact is significant due to its toxicity to aquatic life and potential for bioaccumulation. Studies have shown that TEA can affect aquatic organisms at elevated concentrations, raising concerns about its environmental safety .

Industrial Applications

Semiconductor Industry:

In the semiconductor industry, this compound is utilized as a doping agent to modify the electrical properties of materials. Its ability to introduce arsenic into semiconductor substrates is crucial for the fabrication of electronic components. However, its use is closely monitored due to health risks associated with arsenic exposure.

Toxicity Profile

TEA is classified as a carcinogen and poses significant health risks upon exposure. The toxicity of arsenic compounds varies with their oxidation state; trivalent forms like TEA are generally more toxic than pentavalent forms. The biomethylation process in biological systems can produce metabolites that exhibit varying degrees of toxicity, complicating risk assessments .

Table 1: Toxicity Comparison of Arsenic Compounds

| Compound | Oxidation State | Toxicity Level | Mechanism of Action |

|---|---|---|---|

| This compound | Trivalent | High | Enzyme inhibition, oxidative stress |

| Arsenic Trioxide | Trivalent | Very High | DNA damage, apoptosis |

| Dimethyl Arsenate | Trivalent | Moderate | Enzyme inhibition |

| Methyl Arsenate | Pentavalent | Low | Less interaction with thiol groups |

Case Studies

Cancer Therapeutics:

Research has demonstrated that TEA can induce apoptosis in various cancer cell lines. For instance, studies on leukemia cells revealed that TEA downregulates anti-apoptotic proteins while activating pro-apoptotic pathways, highlighting its potential as a therapeutic agent in oncology.

Environmental Impact Studies:

A study evaluating the effects of TEA on aquatic organisms found significant bioaccumulation and toxicity at elevated concentrations. This raises concerns regarding environmental exposure and emphasizes the need for careful handling in industrial applications .

Industrial Use Monitoring:

In the semiconductor industry, the application of TEA as a doping agent is essential but requires stringent safety protocols due to its hazardous nature. The monitoring of exposure levels among workers is critical to mitigate health risks associated with arsenic compounds.

Mechanism of Action

The mechanism of action of triethoxyarsine involves its interaction with cellular components, leading to various biochemical effects. It can bind to thiol groups in proteins, disrupting their function and leading to cellular toxicity. The compound can also interfere with cellular signaling pathways, inducing apoptosis (programmed cell death) in certain cell types .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Insights :

- Substituent Effects: this compound’s ethoxy groups make it more polar and hydrolytically reactive than alkyl-substituted arsines like trioctylarsine. The latter’s long alkyl chains enhance lipid solubility and stability in non-aqueous media .

- Reactivity : Dichloro(trifluoromethyl)arsine undergoes halogen exchange reactions (e.g., with HCl), whereas this compound is more prone to hydrolysis or transesterification due to its labile ethoxy groups .

- Aromatic vs. Aliphatic : Trimesitylarsine’s bulky aryl groups confer higher thermal stability (m.p. 177°C) compared to this compound’s aliphatic ethoxy chains .

Toxicity and Environmental Behavior

- This compound: Limited direct toxicity data exist, but as an As(III) derivative, it likely shares mechanistic similarities with inorganic arsenite (AsO₃³⁻), which disrupts cellular redox balance and gene expression .

- Inorganic Arsenite (AsO₃³⁻): Highly mobile in aqueous environments, adsorbs strongly to Fe/Al oxides, and exhibits pH-dependent speciation .

- Antimonite (SbO₃³⁻): Structurally analogous to arsenite, with parallel gene suppression effects in human keratinocytes, suggesting shared carcinogenic risks .

Contrast: While inorganic arsenite and antimonite are environmentally persistent, this compound’s organic groups may reduce bioavailability but increase volatility and organic solvent mobility .

Biological Activity

Triethyl arsenite (TEA) is an organoarsenic compound that has garnered attention for its biological activity, particularly its toxicity and potential therapeutic applications. This article examines the mechanisms of action, biochemical interactions, and relevant case studies related to TEA, providing a comprehensive overview of its biological effects.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : TEA binds to thiol groups in enzymes, inhibiting their activity. This interaction disrupts essential cellular processes, including respiration and metabolism.

- Oxidative Stress Induction : The binding of TEA to cellular components can lead to the generation of reactive oxygen species (ROS), resulting in oxidative stress that can damage cellular structures and induce apoptosis .

- Cell Death : Due to its ability to inhibit vital enzymes and induce oxidative stress, TEA can lead to cell death, making it a candidate for cancer therapy.

Biochemical Interactions

The interactions of this compound with various biological molecules have significant implications for both toxicity and therapeutic potential. Key findings include:

- Protein Binding : TEA has a high affinity for binding with cysteine-rich proteins, which may alter protein function and contribute to its toxic effects .

- Metabolism : The metabolism of TEA involves methylation processes that can produce various metabolites, some of which may exhibit different biological activities compared to the parent compound .

Toxicological Profile

The toxicological profile of this compound highlights its potential risks:

- Acute Toxicity : Acute exposure to trivalent arsenic compounds like TEA can result in severe health effects, including multi-organ failure. The lethal dose in humans is estimated to be between 70-180 mg of arsenic(III) oxide .

- Chronic Effects : Long-term exposure has been associated with various health issues, including skin cancer and cardiovascular diseases. The biological half-life of arsenic in humans is relatively short compared to animals, necessitating careful monitoring of exposure levels .

Case Studies

Several studies have investigated the effects of this compound on biological systems:

- Cancer Therapy Research : A study demonstrated that TEA could induce apoptosis in leukemia cell lines through oxidative stress mechanisms. This suggests potential applications in targeted cancer therapies .

- Environmental Exposure Assessment : Research evaluating exposure levels in populations near arsenic-contaminated sites showed correlations between environmental arsenic levels and increased health risks, underscoring the need for ongoing monitoring and risk assessment .

- Biotransformation Studies : Investigations into the metabolic pathways of TEA revealed that different reductants could influence the kinetics of arsenic methylation, providing insights into how the body processes this compound and its derivatives .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics and biological activities of this compound compared to other arsenic compounds:

| Compound Name | Chemical Formula | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | C6H15As | Induces apoptosis; inhibits enzyme activity | High affinity for thiol groups |

| Arsenic Trioxide | As2O3 | Used in cancer treatment; cytotoxic properties | Well-studied for therapeutic applications |

| Dimethyl Arsenate | C4H12As | Less toxic; studied for environmental impacts | Milder effects compared to TEA |

Q & A

Q. How can mechanistic studies differentiate this compound’s direct toxicity from its decomposition products?

- Methodological Answer : Use arsenic-specific traps (e.g., thiol-modified resins) to capture decomposition products during exposure. Compare toxicity in wild-type vs. arsenic-methylation-deficient cells (e.g., AS3MT-knockout). Employ synchrotron-based techniques (μ-XANES) to spatially map arsenic speciation in tissues .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.